![molecular formula C9H7F3O B1333966 2-Methyl-3-(trifluoromethyl)benzaldehyde CAS No. 878001-20-8](/img/structure/B1333966.png)
2-Methyl-3-(trifluoromethyl)benzaldehyde
Overview
Description
“2-Methyl-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H7F3O . It is a derivative of benzaldehyde, where a methyl group is attached to the second carbon atom and a trifluoromethyl group is attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a methyl group (CH3) attached to the second carbon atom and a trifluoromethyl group (CF3) attached to the third carbon atom . The benzene ring also has a formyl group (CHO) attached, which is characteristic of benzaldehydes .
Physical And Chemical Properties Analysis
“2-Methyl-3-(trifluoromethyl)benzaldehyde” is a clear slightly yellow liquid . It has a molecular weight of 188.15 . The compound has a density of 1.32 g/mL at 25 °C and a refractive index of 1.466 .
Scientific Research Applications
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which is present in 2-Methyl-3-(trifluoromethyl)benzaldehyde, is a common feature in many FDA-approved drugs . The trifluoromethyl group is known to exhibit numerous pharmacological activities, making it a valuable component in drug design .
Trifluoromethylation of Halogenated Hydrocarbons
A novel trifluoromethylating reagent, [(bpy)Cu(O2CCF2SO2F)2], has been developed that demonstrates high efficiency in facilitating trifluoromethylation reactions with various halogenated hydrocarbons . This reagent is notable for its practical synthesis from cost-effective starting materials and scalability .
Synthesis of Curcumin Analogs
2-Methyl-3-(trifluoromethyl)benzaldehyde has been used in the synthesis of curcumin analogs . Curcumin, a compound found in turmeric, has been studied for its potential health benefits, and the synthesis of its analogs can help in the development of new therapeutic agents .
Preparation of Dihydropyridine Derivatives
This compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These derivatives have potential applications in medicinal chemistry .
Synthesis of Vinylphenyl Methoxyacrylates
2-Methyl-3-(trifluoromethyl)benzaldehyde can be used in the synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction . These compounds have potential applications in polymer chemistry .
Development of New Trifluoromethylating Agents
The trifluoromethyl group in 2-Methyl-3-(trifluoromethyl)benzaldehyde can be used to develop new trifluoromethylating agents . These agents can be used to introduce the trifluoromethyl group into various molecules, altering their physicochemical properties and making them crucial for the development of pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as the wittig-horner reaction , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Pharmacokinetics
It is known that the compound has a molecular weight of 18815 , which suggests that it may have good bioavailability due to its relatively small size
Action Environment
It is known that the compound should be stored under argon filling , suggesting that it may be sensitive to oxidation
properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHTBQRXZCFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395473 | |
Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
878001-20-8 | |
Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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